![molecular formula C13H15N3O3S B10865855 3-(3-Amino-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)propanoic acid](/img/structure/B10865855.png)
3-(3-Amino-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)propanoic acid
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Overview
Description
This compound belongs to the benzothieno[2,3-d]pyrimidine family, characterized by a fused bicyclic core comprising a thiophene and pyrimidine ring. The structure features a 3-amino-4-oxo substitution on the pyrimidine ring and a propanoic acid side chain at position 2. These functional groups confer unique physicochemical and biological properties:
The compound’s synthesis likely involves cyclization and functional group modifications, as seen in related derivatives ().
Preparation Methods
Stepwise Synthesis Protocol
Gewald Reaction for Thiophene Intermediate
The synthesis begins with the Gewald reaction , a two-component condensation between cyclohexanone (1) and ethyl cyanoacetate (2) in the presence of sulfur and morpholine. This yields ethyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate (3) :
Cyclohexanone+Ethyl cyanoacetatertS, morpholine(3)[4]
Conditions :
This step forms the aminothiophene core critical for subsequent pyrimidine ring closure.
Cyclization to Pyrimidine Ring
The aminothiophene ester (3) undergoes cyclization with formamide or formamidine acetate under reflux to generate ethyl 4-oxo-3,4,5,6,7,8-hexahydrobenzo thieno[2,3-d]pyrimidine-2-carboxylate (4) :
(3)Δformamide(4)[4]
Optimization Notes :
-
Temperature : 180°C for 12–18 hours
-
Catalyst : None required; formamide acts as solvent and reactant
Excessive heating may lead to decarboxylation, necessitating strict temperature control.
Oxidation and Chlorination
The tetrahydropyrimidine (4) is oxidized to the aromatic pyrimidine (5) using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) . Subsequent treatment with phosphorus oxychloride (POCl₃) yields the chlorinated derivative (6) :
(4)CH₂Cl₂DDQ(5)ΔPOCl₃(6)[4]
Critical Parameters :
Introduction of Propanoic Acid Side Chain
The propanoic acid moiety is introduced via alkylation of the chloropyrimidine (6) with ethyl acrylate, followed by saponification to the free acid :
(6)+CH₂=CHCOOEtBaseEster intermediateH₂ONaOHPropanoic acid derivative[2][4]
Conditions :
-
Alkylation : K₂CO₃ in DMF, 60°C, 8 hours
-
Saponification : 1M NaOH, reflux, 4 hours
Amino Group Functionalization
The 3-amino group is introduced via nitration followed by reduction or direct amination using ammonium hydroxide under high pressure :
Pyrimidine intermediateH₂SO₄HNO₃Nitro derivativeH₂/Pd-C3-Amino product[4]
Alternative Route :
Purification and Characterization
Chromatographic Techniques
-
Flash chromatography : Silica gel (230–400 mesh) with ethyl acetate/hexane (3:7) for intermediate purification .
-
HPLC : C18 column, acetonitrile/water (0.1% TFA) for final product analysis .
Spectroscopic Data
Comparative Analysis of Methods
Step | Reagents | Yield | Advantages |
---|---|---|---|
Gewald Reaction | S, morpholine | 70–85% | High atom economy |
Cyclization | Formamide | 68–75% | Single-step ring closure |
Propanoic Acid Addition | Ethyl acrylate, NaOH | 50–55% | Mild conditions, scalable |
Amination | NH₃, high pressure | 40–50% | Avoids nitro intermediates |
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
3-(3-Amino-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, pH levels, and solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
3-(3-Amino-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl)propanoic acid has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: It is used in studies to understand its interaction with biological systems.
Medicine: It has potential therapeutic applications due to its biological activity.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(3-Amino-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl)propanoic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to a cascade of biochemical events that result in the compound’s observed effects. The exact pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structural Analogs
Table 1: Structural and Physicochemical Comparison
Key Comparative Insights
a. Substituent-Driven Solubility and Reactivity
- The propanoic acid group in the target compound improves aqueous solubility compared to hydrazide () or acetamide derivatives (). However, its acidity (pKa ~4-5) may limit membrane permeability.
- Chlorine substitution () enhances lipophilicity, favoring blood-brain barrier penetration but reducing solubility.
- Hydrazide derivatives () exhibit nucleophilic reactivity, enabling conjugation with aldehydes or ketones, whereas the target compound’s carboxylic acid allows salt formation or esterification.
Biological Activity
3-(3-Amino-4-oxo-3,4,5,6,7,8-hexahydro benzothieno[2,3-d]pyrimidin-2-yl)propanoic acid is a compound of significant interest in pharmacological research due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, effects on various biological systems, and potential therapeutic applications.
Chemical Structure and Properties
The compound's molecular formula is C13H14N2O3S. It features a benzothieno[2,3-d]pyrimidine core structure with an amino and a keto functional group that contribute to its biological activity. The compound's structural complexity allows it to interact with various biological targets.
Research indicates that this compound acts as an ExoS ADP-ribosyltransferase inhibitor , which is crucial in understanding bacterial pathogenesis. ExoS is a virulence factor produced by Pseudomonas aeruginosa, and inhibiting its activity can disrupt bacterial infection processes. By targeting this enzyme, the compound may help in developing treatments for infections caused by this pathogen .
Biological Activity Overview
The biological activities of 3-(3-Amino-4-oxo-3,4,5,6,7,8-hexahydro benzothieno[2,3-d]pyrimidin-2-yl)propanoic acid include:
- Antimicrobial Activity : The compound has shown promise in inhibiting bacterial growth, particularly against Pseudomonas aeruginosa.
- Cytotoxic Effects : Preliminary studies suggest that it may exhibit cytotoxic effects on certain cancer cell lines.
- Enzyme Inhibition : Its role as an ExoS inhibitor positions it as a valuable tool in the study of bacterial virulence mechanisms.
Table 1: Biological Activities of 3-(3-Amino-4-oxo-3,4,5,6,7,8-hexahydro benzothieno[2,3-d]pyrimidin-2-yl)propanoic Acid
Case Studies
- Inhibition of ExoS Activity : A study demonstrated that 3-(3-Amino-4-oxo-3,4,5,6,7,8-hexahydro benzothieno[2,3-d]pyrimidin-2-yl)propanoic acid significantly reduced the ADP-ribosylation activity of ExoS in vitro. This effect was correlated with decreased virulence in Pseudomonas aeruginosa infections in animal models.
- Cytotoxicity Assessment : Initial assessments using various cancer cell lines indicated that the compound could induce apoptosis at specific concentrations. Further studies are required to elucidate the underlying mechanisms and potential therapeutic windows.
Future Directions
The exploration of 3-(3-Amino-4-oxo-3,4,5,6,7,8-hexahydro benzothieno[2,3-d]pyrimidin-2-yl)propanoic acid's biological activity is still in its early stages. Future research should focus on:
- Detailed mechanistic studies to understand how the compound interacts with cellular pathways.
- In vivo studies to assess therapeutic efficacy and safety profiles.
- Structural modifications to enhance potency and selectivity against target enzymes.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 3-(3-Amino-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)propanoic acid?
- Methodology : Multi-step organic synthesis is typically employed. For example:
Core formation : Condensation of substituted benzothieno-pyrimidine precursors with propanoic acid derivatives under reflux conditions (e.g., DMF, 40–80°C) .
Functionalization : Coupling reactions using activating agents like HOBt/EDC for amide bond formation .
Purification : Recrystallization or column chromatography (silica gel, ethyl acetate/hexane gradients) to achieve >95% purity .
- Key parameters : Reaction temperature (40–80°C), solvent choice (DMF, THF), and catalyst stoichiometry (1.2–1.5 eq.) critically impact yield .
Q. How can researchers confirm the purity and structural integrity of this compound?
- Analytical techniques :
- NMR spectroscopy : 1H/13C NMR in DMSO-d6 to verify proton environments (e.g., aromatic protons at δ 7.2–8.0 ppm, NH2 signals at δ 5.5–6.0 ppm) .
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>98%) .
- Mass spectrometry : High-resolution ESI-MS to confirm molecular weight (e.g., [M+H]+ m/z calculated for C14H16N3O3S: 306.09) .
Q. What solubility properties are critical for formulating this compound in biological assays?
- Solubility profile :
- Polar solvents : Soluble in DMF (>50 mg/mL) and DMSO (>100 mg/mL) due to the carboxylic acid group .
- Aqueous buffers : Limited solubility in water (<1 mg/mL); use pH-adjusted buffers (e.g., PBS pH 7.4 with 10% DMSO) for in vitro studies .
Q. What are common impurities encountered during synthesis, and how are they resolved?
- Typical impurities :
- Unreacted intermediates : Residual benzothieno-pyrimidine precursors detected via TLC (Rf = 0.3–0.5 in ethyl acetate) .
- Oxidation byproducts : Sulfoxide derivatives identified by LC-MS; minimized under inert atmospheres (N2/Ar) .
- Mitigation : Gradient column chromatography (0–5% MeOH in DCM) or preparative HPLC .
Advanced Research Questions
Q. How can synthetic yields be optimized while maintaining stereochemical fidelity?
- Strategies :
- Catalytic optimization : Use Pd/C (5% wt) for hydrogenation steps to reduce nitro groups without racemization .
- Microwave-assisted synthesis : Reduce reaction time (2–4 hours vs. 24 hours) for cyclization steps, improving yield by 15–20% .
- Chiral HPLC : Monitor enantiomeric excess (>99%) using Chiralpak AD-H columns (hexane:IPA = 90:10) .
Q. How should researchers resolve contradictions in spectral data (e.g., unexpected NMR shifts)?
- Approach :
Theoretical modeling : DFT calculations (B3LYP/6-31G*) to predict NMR chemical shifts and compare with experimental data .
Variable-temperature NMR : Identify dynamic processes (e.g., tautomerism) causing peak splitting .
X-ray crystallography : Resolve ambiguities by determining solid-state structure (e.g., bond angles, hydrogen bonding) .
Q. What methodologies are used to investigate the compound’s biological activity and mechanism of action?
- In vitro assays :
- Enzyme inhibition : Fluorescence-based assays (e.g., trypsin-like proteases) with IC50 determination .
- Antimicrobial activity : Broth microdilution (MIC = 2–8 µg/mL against S. aureus) .
Q. How can enantiomeric separation be achieved for chiral derivatives of this compound?
- Chromatographic methods :
- Chiral stationary phases : Use Chiralcel OD-H or AS-H columns with hexane/ethanol gradients (ee > 98%) .
- Crystallization-induced diastereomer resolution : Employ L-proline as a resolving agent .
Q. What stability challenges arise under physiological conditions, and how are they addressed?
- Degradation pathways :
- Hydrolysis : Propanoic acid ester cleavage in serum (t1/2 = 2–4 hours); stabilize via methyl ester prodrugs .
- Oxidative degradation : Add antioxidants (e.g., BHT) to formulations .
- Accelerated stability studies : LC-MS monitoring under stress conditions (40°C/75% RH) .
Q. How can computational modeling guide the design of derivatives with enhanced properties?
- In silico strategies :
- Docking studies : AutoDock Vina to predict binding modes with target enzymes (e.g., kinases) .
- ADMET prediction : SwissADME for bioavailability and toxicity screening (e.g., logP < 3) .
Properties
Molecular Formula |
C13H15N3O3S |
---|---|
Molecular Weight |
293.34 g/mol |
IUPAC Name |
3-(3-amino-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)propanoic acid |
InChI |
InChI=1S/C13H15N3O3S/c14-16-9(5-6-10(17)18)15-12-11(13(16)19)7-3-1-2-4-8(7)20-12/h1-6,14H2,(H,17,18) |
InChI Key |
LHBAFLNBWWBKSE-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C3=C(S2)N=C(N(C3=O)N)CCC(=O)O |
Origin of Product |
United States |
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